1-Benzyl 5-methyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate
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Overview
Description
1-Benzyl 5-methyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a benzyl group, a methyl group, and a benzyloxycarbonyl-protected amino group attached to a pentanedioate backbone. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 1-Benzyl 5-methyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the benzyl and methyl groups through various organic reactions. The reaction conditions often involve the use of protecting groups, catalysts, and specific solvents to ensure high yields and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-Benzyl 5-methyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be employed to remove the benzyloxycarbonyl protecting group, revealing the free amino group.
Substitution: The benzyl and methyl groups can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium on carbon (Pd/C), and nucleophiles for substitution reactions. .
Scientific Research Applications
1-Benzyl 5-methyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to undergo selective reactions makes it useful in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor modulators.
Industry: Its applications extend to the production of fine chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-Benzyl 5-methyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate exerts its effects is largely dependent on its interactions with molecular targets. The benzyloxycarbonyl group can be selectively removed to expose the amino group, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The pathways involved often include those related to amino acid metabolism and protein synthesis .
Comparison with Similar Compounds
When compared to similar compounds, 1-Benzyl 5-methyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
N-Benzyloxycarbonyl-L-glutamic acid: Shares the benzyloxycarbonyl-protected amino group but lacks the benzyl and methyl groups.
Benzyl 2-amino-5-methylhexanoate: Contains the benzyl and methyl groups but differs in the positioning and protection of the amino group.
Methyl 2-{[(benzyloxy)carbonyl]amino}pentanoate: Similar in structure but lacks the benzyl group. These compounds share some reactivity patterns but differ in their specific applications and reactivity due to the variations in their structures
Properties
IUPAC Name |
1-O-benzyl 5-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-26-19(23)13-12-18(20(24)27-14-16-8-4-2-5-9-16)22-21(25)28-15-17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,22,25)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCVKTNOERGECM-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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